molecular formula C10H10O4S B15312443 2-(2-Methanesulfonylphenyl)prop-2-enoic acid

2-(2-Methanesulfonylphenyl)prop-2-enoic acid

Cat. No.: B15312443
M. Wt: 226.25 g/mol
InChI Key: CZSWLFSGVNWJTH-UHFFFAOYSA-N
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Description

2-(2-Methanesulfonylphenyl)prop-2-enoic acid is an organic compound with a unique structure that includes a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid typically involves the reaction of 2-methanesulfonylphenyl derivatives with appropriate reagents to introduce the prop-2-enoic acid functionality. One common method involves the use of coupling reactions, where the methanesulfonylphenyl derivative is reacted with an appropriate alkenylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the coupling reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methanesulfonylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound .

Scientific Research Applications

2-(2-Methanesulfonylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methanesulfonylphenyl)prop-2-enoic acid is unique due to the presence of both the methanesulfonyl group and the prop-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(2-methylsulfonylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O4S/c1-7(10(11)12)8-5-3-4-6-9(8)15(2,13)14/h3-6H,1H2,2H3,(H,11,12)

InChI Key

CZSWLFSGVNWJTH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)C(=O)O

Origin of Product

United States

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